![molecular formula C13H17Cl2N3O2 B7466485 (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide](/img/structure/B7466485.png)
(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide is a chemical compound that belongs to the class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. This compound has been extensively studied for its potential in treating type 2 diabetes mellitus (T2DM) and other metabolic disorders.
Mécanisme D'action
(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide works by inhibiting (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide, (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide increases the levels of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion. This results in better glucose control and improved glycemic outcomes.
Biochemical and Physiological Effects:
Clinical studies have shown that (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide can improve glycemic control in patients with T2DM. It has been shown to reduce HbA1c levels, fasting plasma glucose levels, and postprandial glucose levels. In addition, (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide has a low risk of hypoglycemia and weight gain, making it an attractive option for patients with T2DM.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide in lab experiments include its well-established mechanism of action, its ability to improve glycemic control in patients with T2DM, and its low risk of hypoglycemia and weight gain. However, the limitations of using (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide in lab experiments include its high cost, the need for specialized equipment and expertise, and the potential for off-target effects.
Orientations Futures
There are several future directions for the study of (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide. One future direction is the investigation of its potential in treating other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and obesity. Another future direction is the development of more potent and selective (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide inhibitors with fewer off-target effects. Additionally, the use of (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide in combination with other antidiabetic medications, such as sodium-glucose cotransporter 2 (SGLT2) inhibitors, could lead to improved glycemic outcomes and reduced cardiovascular risk in patients with T2DM.
Méthodes De Synthèse
The synthesis of (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide involves several steps. The first step is the protection of the amino group of L-leucine with tert-butyloxycarbonyl (Boc) to form Boc-L-leucine. The second step is the coupling of Boc-L-leucine with 3,4-dichlorophenyl isocyanate to form Boc-L-leucine 3,4-dichlorophenyl carbamate. The third step involves the deprotection of the Boc group with trifluoroacetic acid (TFA) to form (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide.
Applications De Recherche Scientifique
(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide has been extensively studied for its potential in treating T2DM and other metabolic disorders. It works by inhibiting (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide, an enzyme that breaks down incretin hormones. Incretin hormones stimulate insulin secretion and reduce glucagon secretion, leading to better glucose control. Clinical studies have shown that (2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide can improve glycemic control in patients with T2DM, with a low risk of hypoglycemia and weight gain.
Propriétés
IUPAC Name |
(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-3-7(2)11(18-13(16)20)12(19)17-8-4-5-9(14)10(15)6-8/h4-7,11H,3H2,1-2H3,(H,17,19)(H3,16,18,20)/t7-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIABLFKASOZGLT-CPCISQLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(carbamoylamino)-N-(3,4-dichlorophenyl)-3-methylpentanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.